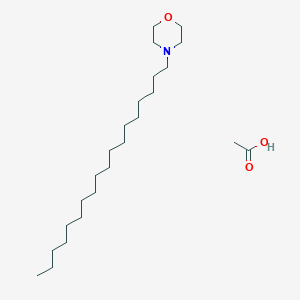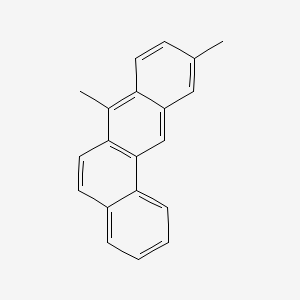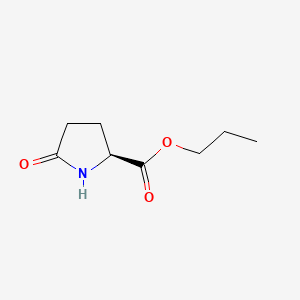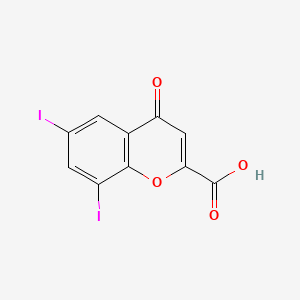
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-méthyl-5-((6-sulfo-2-naphtyl)azo)salicylique est un composé organique complexe de formule moléculaire C18H14N2O6S et d’une masse moléculaire de 386,4 g/mol. Il est connu pour ses propriétés de couleur vibrantes, ce qui le rend utile dans diverses applications industrielles, en particulier dans la fabrication de colorants.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-méthyl-5-((6-sulfo-2-naphtyl)azo)salicylique implique généralement une réaction de diazotation suivie d’un couplage azoïque. Le processus commence par la sulfonation du 2-naphtol pour produire du 6-sulfo-2-naphtol. Cet intermédiaire est ensuite diazoté à l’aide de nitrite de sodium et d’acide chlorhydrique pour former le sel de diazonium. L’étape finale consiste à coupler ce sel de diazonium avec l’acide 3-méthylsalicylique en milieu alcalin pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle, employant souvent des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-méthyl-5-((6-sulfo-2-naphtyl)azo)salicylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction brisent généralement la liaison azo, conduisant à la formation d’amines.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques, en particulier en présence d’acides ou de bases forts.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Le dithionite de sodium et la poussière de zinc en milieu acide sont souvent utilisés.
Substitution : L’acide sulfurique et l’acide nitrique sont couramment employés pour les réactions de substitution électrophile.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Amines telles que l’acide 3-méthylsalicylique et la 6-sulfo-2-naphtylamine.
Substitution : Divers composés aromatiques substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
L’acide 3-méthyl-5-((6-sulfo-2-naphtyl)azo)salicylique a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme indicateur de pH et dans la synthèse de molécules organiques complexes.
Biologie : Employé dans les techniques de coloration pour la microscopie afin de mettre en évidence les structures cellulaires.
Médecine : Étudié pour ses propriétés anti-inflammatoires et analgésiques potentielles.
Industrie : Largement utilisé dans la production de colorants et de pigments en raison de ses propriétés de couleur vibrantes.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-méthyl-5-((6-sulfo-2-naphtyl)azo)salicylique implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut inhiber les enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires. La liaison azo du composé peut subir une réduction pour libérer des amines actives, qui interagissent ensuite avec des cibles moléculaires spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-méthylsalicylique : Manque les groupes azo et sulfo, ce qui le rend moins efficace en tant que colorant.
2-Naphtol : Précurseur de la synthèse, mais manque les fonctionnalités azo et acide salicylique.
Colorants azoïques : Autres composés azoïques avec différents substituants sur les cycles aromatiques.
Unicité
L’acide 3-méthyl-5-((6-sulfo-2-naphtyl)azo)salicylique est unique en raison de sa combinaison de groupes azo, sulfo et acide salicylique, qui confèrent des propriétés chimiques et physiques spécifiques. Cela le rend particulièrement précieux dans les applications nécessitant des couleurs vibrantes et une réactivité chimique spécifique.
Propriétés
Numéro CAS |
84100-02-7 |
|---|---|
Formule moléculaire |
C18H14N2O6S |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-hydroxy-3-methyl-5-[(6-sulfonaphthalen-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13/h2-9,21H,1H3,(H,22,23)(H,24,25,26) |
Clé InChI |
TXCLQELZMLNMFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


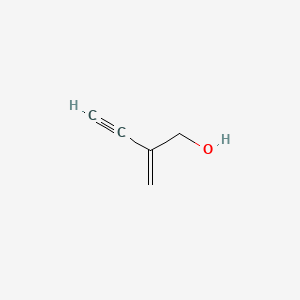
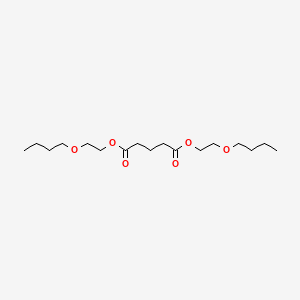


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
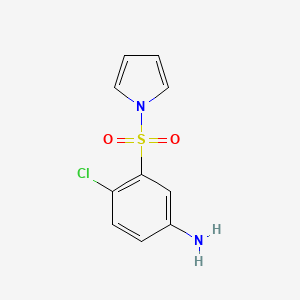

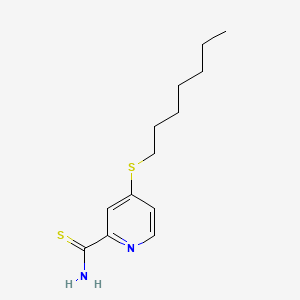
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
